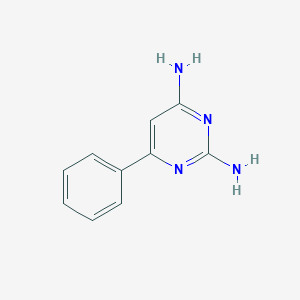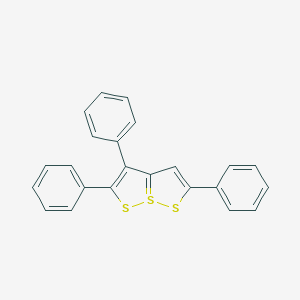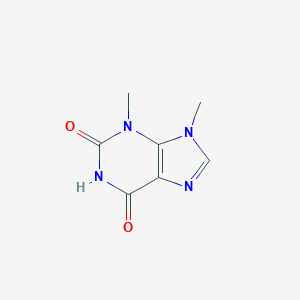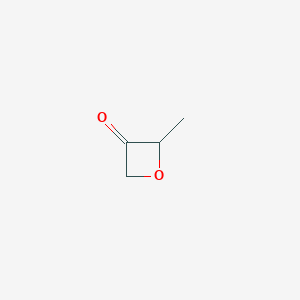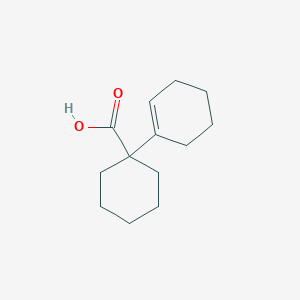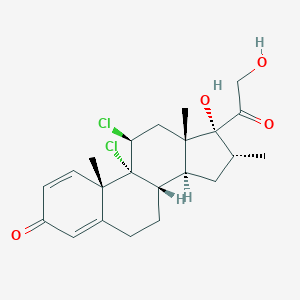
Meclorisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meclorisone, also known as 17α-chloromethyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate, is a synthetic glucocorticoid steroid. It is commonly used in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties.
Wirkmechanismus
Meclorisone acts by binding to the glucocorticoid receptor, which is found in many cells throughout the body. This binding leads to the activation of the receptor, which in turn leads to the inhibition of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Meclorisone also inhibits the activity of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
Meclorisone has a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while upregulating the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Meclorisone also inhibits the activity of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response. Additionally, Meclorisone has been shown to increase the expression of glucocorticoid-responsive genes, which are involved in a variety of physiological processes, such as metabolism, immune function, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Meclorisone for lab experiments is its potent anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying the role of inflammation and the immune system in various diseases. Additionally, Meclorisone is relatively stable and has a long half-life, which allows for sustained exposure in in vitro and in vivo experiments. However, Meclorisone is not without its limitations. It can have off-target effects, and its use can lead to the suppression of the immune system, which can increase the risk of infection.
Zukünftige Richtungen
There are several future directions for Meclorisone research. One area of interest is the development of more selective glucocorticoid receptor agonists that have fewer off-target effects. Another area of interest is the use of Meclorisone in combination with other drugs to enhance its anti-inflammatory and immunosuppressive effects. Additionally, there is interest in exploring the potential use of Meclorisone in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research to better understand the mechanisms of action of Meclorisone and its effects on various physiological processes.
Conclusion:
Meclorisone is a synthetic glucocorticoid steroid that has potent anti-inflammatory and immunosuppressive properties. It has been extensively studied for its use in treating various inflammatory conditions, such as rheumatoid arthritis, psoriasis, and allergic dermatitis. Meclorisone acts by binding to the glucocorticoid receptor, which leads to the inhibition of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Meclorisone has a number of biochemical and physiological effects, and it is a useful tool for studying the role of inflammation and the immune system in various diseases. There are several future directions for Meclorisone research, including the development of more selective glucocorticoid receptor agonists and the exploration of its potential use in the treatment of other diseases.
Synthesemethoden
Meclorisone can be synthesized through a multi-step process starting with pregnenolone. The first step involves the conversion of pregnenolone into 16α,Meclorisoneα-epoxy-3β-hydroxy-5α-androstan-11-one. This intermediate is then reacted with chloromethyl methyl sulfide to obtain Meclorisone.
Wissenschaftliche Forschungsanwendungen
Meclorisone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in treating various inflammatory conditions, such as rheumatoid arthritis, psoriasis, and allergic dermatitis. Meclorisone has also been studied for its potential use in organ transplantation to prevent rejection.
Eigenschaften
CAS-Nummer |
4732-48-3 |
|---|---|
Produktname |
Meclorisone |
Molekularformel |
C22H28Cl2O4 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)21(15,24)17(23)10-20(16,3)22(12,28)18(27)11-25/h6-7,9,12,15-17,25,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
OKWSMPYQIYKVDC-CXSFZGCWSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)Cl)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |
Andere CAS-Nummern |
4732-48-3 |
Synonyme |
9,11β-Dichloro-17,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; _x000B_(11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione; _x000B_16α-Methyldichlorisone; NSC 92353; (11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methyl-pregna-1,4-diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



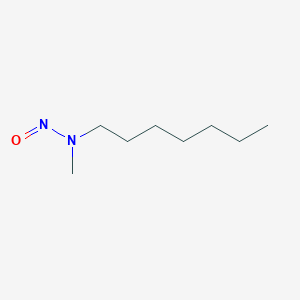
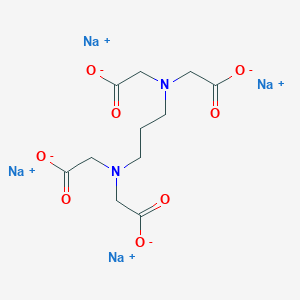
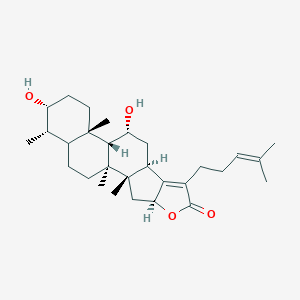
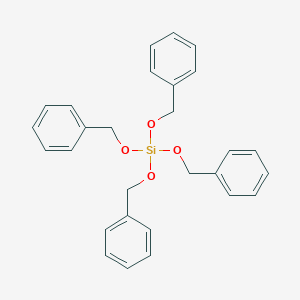
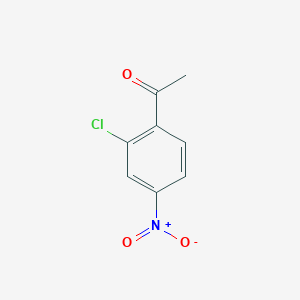
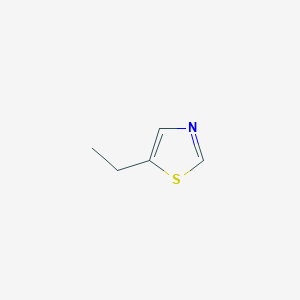
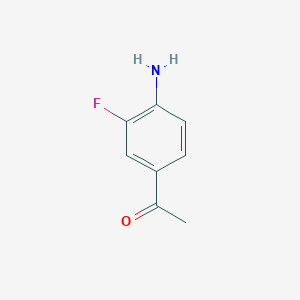
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)
